(5Z)-5-(2H-1,3-BENZODIOXOL-5-YLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-5-(2H-1,3-BENZODIOXOL-5-YLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a benzodioxole moiety with a thiazolidine-2,4-dione ring, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2H-1,3-BENZODIOXOL-5-YLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2H-1,3-BENZODIOXOL-5-YLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2H-1,3-BENZODIOXOL-5-YLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the thiazolidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carbaldehyde: Shares the benzodioxole moiety but lacks the thiazolidine ring.
Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the benzodioxole moiety.
5-(1,3-Benzodioxol-5-yl)-2,4-thiazolidinedione: A closely related compound with similar structural features.
Uniqueness
(5Z)-5-(2H-1,3-BENZODIOXOL-5-YLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combined structural elements, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7NO4S |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14) |
InChI Key |
SDGWAUUPHUBJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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